molecular formula C14H23N3O B7531836 1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide

1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide

Número de catálogo: B7531836
Peso molecular: 249.35 g/mol
Clave InChI: RQRCWQHWRXZXDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of pyrazole carboxamide compounds and has shown promising results in preclinical studies.

Mecanismo De Acción

1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and progression of cancer and autoimmune diseases. By blocking the activity of BTK, this compound prevents the growth and proliferation of cancer cells and reduces the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the reduction of inflammation in autoimmune diseases. It has also been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several areas of future research for 1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide, including its use in combination with other drugs for the treatment of cancer and autoimmune diseases, its potential as a therapeutic agent for other diseases, and the development of more potent and selective BTK inhibitors. Further studies are also needed to determine the optimal dosing and administration schedule for this compound in clinical settings.

Métodos De Síntesis

The synthesis of 1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 2-methylcyclohexanone with hydrazine hydrate to form 2-methylcyclohexylhydrazine, which is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to form the desired compound.

Aplicaciones Científicas De Investigación

1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Propiedades

IUPAC Name

1,3,5-trimethyl-N-(2-methylcyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-9-7-5-6-8-12(9)15-14(18)13-10(2)16-17(4)11(13)3/h9,12H,5-8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRCWQHWRXZXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.